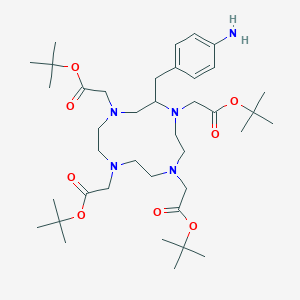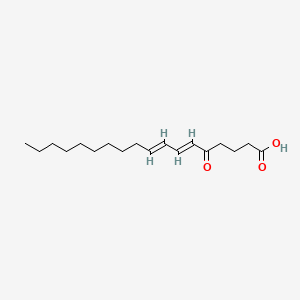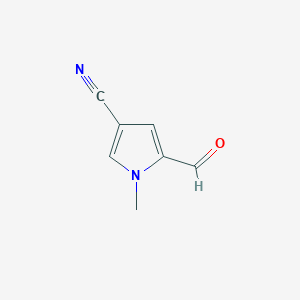
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane
Descripción general
Descripción
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane, also known as perfluoroundecyl iodide (PFUI), is a fluorinated organic compound that has gained attention in recent years due to its unique properties. PFUI is a colorless liquid that is insoluble in water but soluble in organic solvents. It has a long carbon chain with a fluorinated end and an iodine atom at the other end. PFUI has been used in various scientific research applications due to its ability to modify surfaces and act as a surfactant.
Mecanismo De Acción
PFUI acts as a surfactant by reducing the surface tension of liquids. It has a fluorinated end that is hydrophobic and an iodine atom at the other end that is hydrophilic. When PFUI is added to a liquid, it orients itself at the interface between the liquid and air, with the fluorinated end facing the air and the iodine atom facing the liquid. This reduces the surface tension of the liquid and makes it easier to spread.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of PFUI. However, studies have shown that PFUI is not toxic to cells and does not cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFUI has several advantages for lab experiments. It is an effective surfactant that can be used to modify surfaces and reduce the surface tension of liquids. It is also stable and can be stored for long periods without degradation. However, PFUI is expensive and can be difficult to handle due to its high reactivity with water and air.
Direcciones Futuras
The use of PFUI in scientific research is still in its early stages, and there are several future directions that can be explored. One potential application is in the development of anti-fouling coatings for marine structures. PFUI can be used to modify the surface of materials to prevent the attachment of marine organisms such as barnacles and mussels. Another potential application is in the development of drug delivery systems. PFUI can be used to modify the surface of nanoparticles to improve their stability and reduce their toxicity. Further research is needed to explore these and other potential applications of PFUI in scientific research.
Aplicaciones Científicas De Investigación
PFUI has been used in various scientific research applications due to its ability to modify surfaces and act as a surfactant. PFUI can be used to modify the surface of materials such as glass, silicon, and gold to make them hydrophobic and oleophobic. This property has been utilized in the development of self-cleaning surfaces, anti-fogging coatings, and microfluidic devices.
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoundecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F9I/c1-2-3-4-5-7(21)6-8(12,13)9(14,15)10(16,17)11(18,19)20/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRXNPPPEHEXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895196 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane | |
CAS RN |
40735-33-9 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole](/img/structure/B3327974.png)

![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)

![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3328003.png)


![sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate](/img/structure/B3328015.png)